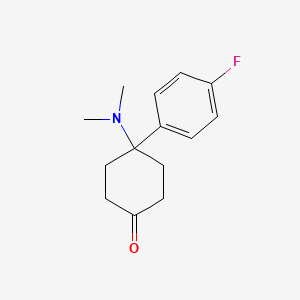

Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- Its chemical formula is C17H20FNO .

- The compound features a cyclohexanone ring substituted with a fluorophenyl group and a dimethylamino group.

- It has applications in various fields due to its unique structure and properties.

4-(4-fluorophenyl)-4-(dimethylamino)cyclohexanone: , is a synthetic organic compound.

Preparation Methods

- Synthetic Routes :

- One common synthetic route involves the Vilsmeier–Haack reaction , where cyclohexanone reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) .

- Another method is the Friedel–Crafts acylation , using 4-fluorobenzoyl chloride as the acylating agent.

- Industrial Production :

- Industrial-scale production typically employs the Vilsmeier–Haack reaction due to its efficiency and scalability.

Chemical Reactions Analysis

- Reactions :

- Oxidation : 4’-DMFPC can undergo oxidation using reagents like chromium(VI) oxide (CrO3) to form the corresponding carboxylic acid.

- Reduction : Reduction with sodium borohydride (NaBH4) yields the corresponding alcohol.

- Substitution : The fluorophenyl group can be substituted using various nucleophiles.

- Common Reagents and Conditions :

- Oxidation: CrO3, acetic anhydride, and acetic acid.

- Reduction: NaBH4 in methanol or ethanol.

- Substitution: Alkoxides, amines, or thiols.

- Major Products :

- Oxidation: 4’-DMFPC carboxylic acid.

- Reduction: 4’-DMFPC alcohol.

Scientific Research Applications

- Chemistry : Used as a building block in the synthesis of other compounds.

- Biology : Investigated for potential biological activity (e.g., as a ligand for receptors).

- Medicine : Research on its pharmacological properties and potential therapeutic applications.

- Industry : Used in the production of specialty chemicals.

Mechanism of Action

- Targets and Pathways :

- The exact mechanism remains an active area of research.

- Potential targets include receptors, enzymes, or ion channels.

- Pathways may involve signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

- Similar Compounds :

- Ketamine : Shares the cyclohexanone core but lacks the fluorophenyl and dimethylamino groups.

- Phencyclidine (PCP) : Also a cyclohexanone derivative, but with a different substitution pattern.

- Methoxetamine (MXE) : Similar to PCP but with an additional methoxy group.

- Uniqueness : 4’-DMFPC’s combination of fluorine and dimethylamino groups sets it apart from these related compounds.

Biological Activity

Cyclohexanone, 4-(4-fluorophenyl)-4-(dimethylamino)-, also known as 4-(Dimethylamino)-4-(3-fluorophenyl)cyclohexan-1-one, is a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

Chemical Structure and Properties

The compound features a cyclohexanone backbone with a dimethylamino group and a fluorophenyl substituent. Its structural formula can be represented as follows:

This configuration allows for various interactions with biological macromolecules, influencing its pharmacological properties.

The biological activity of cyclohexanone derivatives is primarily attributed to their ability to interact with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorophenyl group engages in π-π stacking and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to diverse biological effects such as:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Anticancer Properties : Potential to inhibit growth in cancer cell lines.

- Neurological Effects : Investigated for potential applications in treating neurological disorders.

Antimicrobial Activity

Research has shown that cyclohexanone derivatives exhibit varying degrees of antimicrobial activity. For instance, studies indicate that certain derivatives possess potent activity against Gram-negative bacteria with minimum inhibitory concentration (MIC) values comparable to established antibiotics like amoxicillin. A detailed summary of antibacterial activities is presented in the following table:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| C01 | E. coli | 15.63 |

| C02 | S. aureus | 15.63 |

| C03 | B. subtilis | 31.25 |

These results highlight the potential of cyclohexanone derivatives as leads for developing new antibacterial agents.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies using human cancer cell lines have shown that it can induce apoptosis and inhibit cell proliferation. The following table summarizes the growth inhibitory effects observed:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| C01 | HCT116 | 2.6 |

| C02 | MCF7 | 1.8 |

| C03 | HeLa | 3.5 |

These findings suggest that cyclohexanone derivatives could be promising candidates for cancer therapy.

Case Studies

- Study on Antimicrobial Resistance : A recent study evaluated the effectiveness of cyclohexanone derivatives against antibiotic-resistant strains of E. cloacae. The results indicated that some derivatives maintained significant antibacterial activity despite resistance mechanisms present in the bacteria .

- Anticancer Research : Another investigation focused on the antiproliferative effects of cyclohexanone derivatives on colorectal cancer cells (HCT116). The study revealed that specific modifications to the structure enhanced selectivity for cancer cells over normal cells .

Properties

Molecular Formula |

C14H18FNO |

|---|---|

Molecular Weight |

235.30 g/mol |

IUPAC Name |

4-(dimethylamino)-4-(4-fluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C14H18FNO/c1-16(2)14(9-7-13(17)8-10-14)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3 |

InChI Key |

ULUPKLLIXIIQRH-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1(CCC(=O)CC1)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.